Cetyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137911. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexadecyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQUWXSARQBQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067194 | |

| Record name | Carbonochloridic acid, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26272-90-2 | |

| Record name | Hexadecyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026272902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl chloroformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonochloridic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRC65MY1ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cetyl chloroformate chemical properties and structure

An In-depth Technical Guide to Cetyl Chloroformate

Abstract

This compound, also known as hexadecyl chloroformate, is a reactive organic compound with significant applications in various industrial and research settings. As an ester of chloroformic acid, its high reactivity makes it a crucial intermediate for the synthesis of more complex molecules. This document provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, typical applications, and relevant experimental insights. It is intended for researchers, chemists, and professionals in the fields of drug development, polymer science, and specialty chemical manufacturing.

Chemical Structure and Identifiers

This compound consists of a long 16-carbon alkyl chain (the cetyl group) attached to a chloroformate functional group. The presence of the highly electrophilic carbonyl carbon and the good leaving group (chloride) makes the molecule highly susceptible to nucleophilic attack, which is the basis of its utility in chemical synthesis.

Structural Diagram

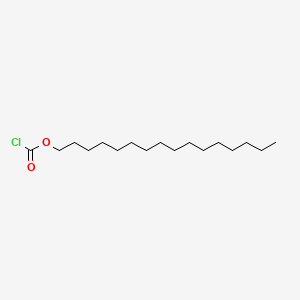

Caption: 2D structure of this compound.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | hexadecyl carbonochloridate | [1] |

| CAS Number | 26272-90-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₃₃ClO₂ | [1][2][5][6] |

| SMILES String | CCCCCCCCCCCCCCCCOC(=O)Cl | [1][6] |

| InChI Key | HOQUWXSARQBQCW-UHFFFAOYSA-N | [1][6] |

| Synonyms | Hexadecyl chloroformate, Chloroformic acid cetyl ester, Palmityloxycarbonyl chloride | [1][2][3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. It is typically a colorless to yellowish liquid with a pungent odor.[2][3]

| Property | Value | Reference(s) |

| Molecular Weight | 304.9 g/mol | [1][2][3][5] |

| Melting Point | 14 °C (57.2 °F) | [2][3][4][7][8] |

| Boiling Point | 120 °C (248 °F) | [2][3] |

| 367.1 ± 11.0 °C (Predicted) | [4][7] | |

| Density | 0.930 g/cm³ | [2][3] |

| 0.923 g/mL at 25 °C | [4][5][7] | |

| Refractive Index | n20/D 1.4480 | [4][5][7] |

| Flash Point | 120 °C (248 °F) | [2][3] |

| >110 °C (>230 °F) | [5][7] | |

| Vapor Pressure | 10 Pa at 20 °C | [7] |

| Solubility | Hydrolyzes in the presence of water. | [2][3] |

Reactivity and Applications

Chloroformates are highly reactive compounds that serve as versatile reagents in organic synthesis.[9][10] Their reactivity is similar to that of acyl chlorides.[9][10] this compound is primarily used as an intermediate in the production of pharmaceuticals, agrochemicals, and organic peroxides.[2][3][11]

Key Reactions

The primary utility of this compound stems from its reaction with nucleophiles, which displaces the chloride ion. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[9]

-

Formation of Carbamates: Reacts with primary or secondary amines to form N-alkyl or N,N-dialkyl carbamates.[9] ROC(O)Cl + R'₂NH → ROC(O)NR'₂ + HCl

-

Formation of Carbonate Esters: Reacts with alcohols or phenols to yield dialkyl or alkyl-aryl carbonates.[9] ROC(O)Cl + R'OH → ROC(O)OR' + HCl

-

Formation of Mixed Anhydrides: Reacts with carboxylic acids to form mixed carbonic-carboxylic anhydrides.[9] ROC(O)Cl + R'COOH → ROC(O)OC(O)R' + HCl

Industrial and Research Applications

-

Pharmaceuticals: It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), where it is used to introduce carbamate (B1207046) or ester functionalities into drug molecules.[11]

-

Agrochemicals: this compound is used in the synthesis of specific herbicides and pesticides.[11]

-

Polymer Industry: It can be used for the modification and functionalization of polymers to enhance material properties.[11]

-

Organic Synthesis: In a laboratory setting, it is a valuable reagent for creating complex organic molecules and specialty chemicals.[11]

Experimental Protocols

Detailed experimental procedures involving this compound are specific to the desired product. However, general methodologies for its synthesis and use are well-established.

Synthesis of this compound

A general industrial method for producing chloroformates involves the reaction of the corresponding alcohol with phosgene.[12]

-

Reaction: Cetyl alcohol (1-hexadecanol) is reacted with gaseous phosgene. CH₃(CH₂)₁₅OH + COCl₂ → CH₃(CH₂)₁₅OC(O)Cl + HCl

-

Methodology: The process often involves atomizing the alcohol into a reactor with a concurrent flow of phosgene. The reaction occurs largely in the fog phase, and the liquid chloroformate product is then separated from the hydrogen chloride byproduct.[12] A patent describes this process yielding this compound with a yield of 80% based on the starting cetyl alcohol.[12]

Purity Assay

The purity of this compound can be determined using titration methods.

-

Method: Chloroaniline titration is a cited method for assaying the purity of commercial this compound, with assays typically exceeding 99%.[2][3] This likely involves reacting the chloroformate with a known excess of chloroaniline and then back-titrating the unreacted amine.

General Workflow for Nucleophilic Substitution

The following diagram illustrates a generalized workflow for using this compound as a reagent to modify a substrate containing a nucleophilic group (e.g., an amine or alcohol).

Caption: Generalized workflow for reactions involving this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[1]

-

Hazards: It is corrosive and an irritant.[1] GHS classifications indicate it may be corrosive to metals, causes skin irritation, and may cause an allergic skin reaction.[1]

-

Reactivity: It reacts with water, often slowly, and moisture in the air to produce hydrochloric acid and cetyl alcohol.[2][3][13] This hydrolysis can cause pressure buildup in sealed containers.

-

Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its defined physicochemical properties and predictable reactivity with nucleophiles make it an essential building block in the synthesis of a wide range of products, from pharmaceuticals to agrochemicals. Proper understanding of its properties, reaction mechanisms, and safety protocols is crucial for its effective and safe utilization in research and industrial applications.

References

- 1. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BASF this compound datasheet [lookpolymers.com]

- 3. lookpolymers.com [lookpolymers.com]

- 4. This compound CAS#: 26272-90-2 [m.chemicalbook.com]

- 5. 26272-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C17H33ClO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. labsolu.ca [labsolu.ca]

- 9. Chloroformate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. marketpublishers.com [marketpublishers.com]

- 12. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Cetyl chloroformate CAS number 26272-90-2

An In-depth Technical Guide to Cetyl Chloroformate (CAS: 26272-90-2)

Introduction

This compound, also known as hexadecyl chloroformate, is a specialized chemical reagent with the CAS number 26272-90-2.[1][2] It belongs to the chloroformate class of organic compounds, which are esters of chloroformic acid.[3] Structurally, it consists of a 16-carbon alkyl chain (cetyl group) attached to a chloroformate group (-O(CO)Cl).[4] This structure makes it a highly reactive and versatile tool in organic synthesis. This compound is typically a colorless to yellowish liquid with a pungent odor that readily hydrolyzes in the presence of water.[5][6]

Its high reactivity, particularly towards nucleophiles, makes it an essential intermediate in various industries.[7] In the pharmaceutical sector, it is used in the synthesis of active pharmaceutical ingredients (APIs), often for introducing a hexadecyloxycarbonyl group which can modify a drug's lipophilicity and other pharmacokinetic properties.[7] It also finds applications in the production of agrochemicals, polymers, dyes, and organic peroxides.[6][7] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, applications, and safety protocols for professionals in research and drug development.

Chemical and Physical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The long alkyl chain imparts significant organic solubility, while the chloroformate group dictates its chemical reactivity.

| Property | Value | Source(s) |

| CAS Number | 26272-90-2 | [1][2][8] |

| Molecular Formula | C₁₇H₃₃ClO₂ | [4][8] |

| Molecular Weight | 304.9 g/mol | [2][4][8] |

| IUPAC Name | hexadecyl carbonochloridate | [4] |

| Synonyms | Hexadecyl chloroformate, Chloroformic acid cetyl ester | [2][4][6] |

| Appearance | Colorless to yellowish liquid with a pungent odor | [5][6] |

| Density | 0.923 g/mL at 25 °C | [1][2][8] |

| Melting Point | 14 °C | [2][6] |

| Boiling Point | 120 °C | [6] |

| Refractive Index (n²⁰/D) | 1.4480 | [1][2][8] |

| Flash Point | >110 °C (>230 °F) | [2] |

Synthesis

The industrial production of chloroformates, including this compound, typically involves the reaction of the corresponding alcohol with phosgene (B1210022) (COCl₂).[9][10] A general method involves atomizing the alcohol (Cetyl alcohol or 'cetol') into a reactor with gaseous phosgene.[9] The reaction is rapid and exothermic, producing this compound and hydrogen chloride (HCl) as a byproduct.[9]

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution.[3] This reactivity is similar to that of acyl chlorides.[3] It readily reacts with various nucleophiles, making it a valuable reagent for introducing the lipophilic hexadecyloxycarbonyl protecting group or as a linker in more complex molecules.

Key reactions include:

-

Reaction with Amines: Forms N-substituted carbamates.[3] This is a common method for protecting amines during multi-step synthesis.

-

Reaction with Alcohols: Forms carbonate esters.[3]

-

Reaction with Carboxylic Acids: Forms mixed anhydrides.[3]

-

Hydrolysis: Reacts with water to decompose into cetyl alcohol, carbon dioxide, and HCl.[5][6] This necessitates handling under anhydrous conditions.

The general mechanism for the reaction with an amine is depicted below.

Applications in Research and Drug Development

This compound is a valuable reagent with diverse applications stemming from its ability to introduce a long, lipophilic alkyl chain onto various molecules.

-

Pharmaceutical Synthesis: It serves as a key intermediate for synthesizing APIs. The cetyl group can be used to create prodrugs with enhanced lipid solubility for improved absorption or to act as a lipophilic tail in drug delivery systems.[7]

-

Protecting Group Chemistry: The resulting hexadecyloxycarbonyl group can function as a protecting group for amines, similar to the more common Cbz (benzyloxycarbonyl) or Fmoc groups.[3]

-

Agrochemicals: It is used in the synthesis of complex active ingredients for herbicides and pesticides.[7]

-

Polymer Science: this compound is used to functionalize polymers, introducing long alkyl chains that can modify material properties like thermal stability or chemical resistance.[7]

-

Cosmetics and Personal Care: The reagent is used to modify the texture and stability of specialty formulations in creams and lotions.[7]

-

Derivatization Agent: Like other chloroformates, it can be used as a derivatization agent for polar compounds (e.g., amino acids, phenols) to increase their volatility for analysis by gas chromatography/mass spectrometry (GC-MS).[3]

Experimental Protocols

Precise and careful handling is required when using this compound due to its reactivity with moisture. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

General Protocol for Carbamate Formation (N-Protection of an Amine)

This protocol is a generalized procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

Substrate (amine-containing compound): 1 equivalent

-

This compound: 1.05 - 1.2 equivalents

-

Anhydrous, non-nucleophilic base (e.g., triethylamine, pyridine, or N,N-diisopropylethylamine): 1.5 equivalents

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether)

-

Stir bar and round-bottom flask (oven-dried)

-

Inert gas supply (Nitrogen or Argon)

-

Syringes for liquid transfer

Procedure:

-

Setup: Assemble an oven-dried round-bottom flask with a stir bar under a positive pressure of inert gas.

-

Dissolution: Dissolve the amine substrate (1 eq.) and the anhydrous base (1.5 eq.) in the chosen anhydrous solvent.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition: Using a dry syringe, add this compound (1.05-1.2 eq.) to the reaction mixture dropwise over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction. A precipitate (the hydrochloride salt of the base) will likely form.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers sequentially with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as needed.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[11] It is corrosive and can cause skin irritation and allergic reactions.[4]

| Safety Aspect | Precautionary Measures | Source(s) |

| GHS Hazards | H315: Causes skin irritation. H317: May cause an allergic skin reaction. H290: May be corrosive to metals. | [4] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), chemical safety goggles or face shield, and a lab coat. | [11][12] |

| Handling | Use only in a chemical fume hood.[12] Avoid breathing vapors or mist.[11] Prevent contact with skin, eyes, and clothing.[11] Keep away from water and moisture as it hydrolyzes.[5][12] Ground equipment to prevent static discharge.[12] | |

| Storage | Store in a cool, well-ventilated area in a tightly closed container.[11] Store under an inert gas (e.g., nitrogen) as it is hygroscopic.[11] Keep away from incompatible materials such as bases, alcohols, amines, and strong oxidizing agents.[12] | |

| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash affected area with plenty of soap and water. Seek medical attention if irritation occurs. | [11] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [11] |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [11][12] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. May be mixed with a non-combustible absorbent material like sand or vermiculite. | [11][12] |

References

- 1. This compound | 26272-90-2 [chemicalbook.com]

- 2. This compound | 26272-90-2 - BuyersGuideChem [buyersguidechem.com]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. products.basf.com [products.basf.com]

- 6. BASF this compound datasheet [lookpolymers.com]

- 7. marketpublishers.com [marketpublishers.com]

- 8. 26272-90-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. US3966786A - Method for producing chloroformates - Google Patents [patents.google.com]

- 10. Hexyl chloroformate | C7H13ClO2 | CID 22466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. keyorganics.net [keyorganics.net]

- 12. fishersci.com [fishersci.com]

Hexadecyl Chloroformate: A Technical Overview of Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Hexadecyl chloroformate, also known as cetyl chloroformate, is a chemical intermediate primarily utilized in organic synthesis. Its bifunctional nature, incorporating both a long alkyl chain and a reactive chloroformate group, makes it a valuable reagent for introducing the hexadecyloxycarbonyl moiety onto various molecules. This guide provides a detailed summary of its core physical properties, outlines general experimental methodologies for their determination, and illustrates a key synthetic application.

Core Physical and Chemical Properties

A summary of the key physical properties of hexadecyl chloroformate is presented below. This data is essential for handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₃ClO₂ | [1][2] |

| Molecular Weight | 304.9 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Melting Point | 14 °C | [2] |

| Boiling Point | 367.1 ± 11.0 °C (Predicted) | [2] |

| Density | 0.923 g/mL at 25°C | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Vapor Pressure | 10 Pa at 20°C | [2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ether, chloroform, benzene). |

Experimental Protocols for Property Determination

Melting Point Determination (Thiele Tube Method)

The melting point is a crucial indicator of a compound's purity. For a substance like hexadecyl chloroformate with a melting point near room temperature, a standard melting point apparatus or a Thiele tube can be used.[1][3]

Methodology:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube, which is then sealed at one end.[4][5]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[1]

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid, such as mineral or silicone oil.[1]

-

The side arm of the Thiele tube is gently and uniformly heated, which allows for even heat distribution via convection currents.[1]

-

Heating should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[1]

-

The temperature at which the solid first begins to liquefy and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.[3][6] A narrow range (0.5-1.0°C) typically indicates a high degree of purity.[3]

Boiling Point Determination (Distillation Method)

The predicted boiling point of hexadecyl chloroformate is high, suggesting that determination at atmospheric pressure may lead to decomposition. Therefore, vacuum distillation is the recommended approach to determine the boiling point at a reduced pressure. The general principle involves heating the liquid to a temperature where its vapor pressure equals the external pressure.[7]

Methodology:

-

A small volume of the liquid (at least 5 mL) is placed in a distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[8]

-

The flask is connected to a distillation apparatus, including a condenser and a collection flask. The system is then connected to a vacuum source.

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[8]

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask.[9]

-

The pressure at which the distillation is conducted must also be recorded.[7]

Density Measurement

The density of a liquid can be determined by accurately measuring its mass and volume.[10]

Methodology:

-

An empty, dry graduated cylinder or pycnometer is weighed on an analytical balance.[11]

-

A known volume of hexadecyl chloroformate (e.g., 5.0 mL) is carefully added to the graduated cylinder.[12]

-

The graduated cylinder containing the liquid is reweighed.[11]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[13]

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[10] For higher accuracy, a pycnometer is recommended.

Solubility Determination

Solubility is typically determined qualitatively to establish suitable solvents for reactions and purification.[14]

Methodology:

-

Approximately 25 mg of the compound is placed in a small test tube.[15]

-

A small volume (e.g., 0.75 mL) of the solvent to be tested (e.g., water, ethanol, acetone, toluene) is added in portions.[15]

-

After each addition, the test tube is shaken vigorously to promote dissolution.[16]

-

The compound's solubility is observed and recorded as soluble, partially soluble, or insoluble.[15] To make the determination more quantitative, one can measure the amount of solute required to saturate a specific volume of solvent.

Synthetic Workflow Visualization

Hexadecyl chloroformate is a key reagent in the synthesis of carbamates, which are important in various fields, including pharmaceuticals and materials science. The following diagram illustrates the general workflow for the synthesis of a hexadecyl carbamate (B1207046) from hexadecyl chloroformate and a primary amine.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. scribd.com [scribd.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemconnections.org [chemconnections.org]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. youtube.com [youtube.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

Cetyl Chloroformate: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Molecular Characteristics, Synthesis, and Applications of a Key Industrial Reagent

Cetyl chloroformate, a long-chain alkyl chloroformate, is a versatile and highly reactive chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries. Its unique combination of a reactive chloroformate group and a lipophilic cetyl chain makes it an invaluable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), and for the modification of material properties. This technical guide provides a detailed overview of the molecular and physical properties of this compound, comprehensive experimental protocols for its use, and a discussion of its primary applications in drug development and materials science.

Core Molecular and Physical Properties

This compound, with the chemical formula C₁₇H₃₃ClO₂, is a colorless to yellowish liquid characterized by a pungent odor. It is a crucial reagent in organic synthesis, primarily for the introduction of the cetyloxycarbonyl group to various nucleophiles.

Table 1: Key Molecular and Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| Molecular Formula | C₁₇H₃₃ClO₂ |

| Molecular Weight | 304.9 g/mol |

| CAS Number | 26272-90-2 |

| Appearance | Colorless to yellowish liquid |

| Odor | Pungent |

| Density | 0.930 g/cm³ |

| Melting Point | 14.0 °C (57.2 °F) |

| Boiling Point | 120 °C (248 °F) |

| Flash Point | 120 °C (248 °F) |

| Solubility | Hydrolyzes in water |

Synthesis and Reactivity

This compound is typically synthesized through the reaction of cetyl alcohol with phosgene.[4] The high reactivity of the chloroformate group is central to its utility. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including amines, alcohols, and thiols. This reactivity allows for the efficient formation of carbamates, carbonates, and thiocarbonates, respectively.

The general mechanism for the reaction of this compound with a nucleophile, such as a primary amine, proceeds via a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to form the stable carbamate (B1207046) and eliminates a chloride ion.[5]

Key Applications in Research and Drug Development

The versatile reactivity of this compound has led to its widespread use in several areas of scientific research and industrial development.

Synthesis of Carbamates and Amine Protection

One of the most significant applications of this compound is in the synthesis of carbamates.[4][6] The reaction with primary or secondary amines is a robust method for installing the cetyloxycarbonyl protecting group, which can be advantageous in multi-step syntheses where the lipophilic nature of the cetyl group can modify the solubility and handling properties of intermediates.[4]

Prodrug Synthesis

The long alkyl chain of this compound makes it a valuable reagent in the synthesis of prodrugs.[7] By masking polar functional groups of a parent drug with the lipophilic cetyloxycarbonyl moiety, it is possible to enhance its lipid solubility, potentially improving its absorption and pharmacokinetic profile.[8] This strategy is particularly relevant for drugs targeting fatty acid metabolic pathways or for enhancing delivery to lipid-rich environments.

Synthesis of Cationic Lipids for mRNA Delivery

A burgeoning area of application for this compound is in the synthesis of novel cationic and ionizable lipids for the formulation of lipid nanoparticles (LNPs).[9][10] These LNPs are the leading delivery systems for mRNA-based therapeutics and vaccines.[11] The cetyl tail can be incorporated into the lipid structure to modulate the physicochemical properties of the LNP, influencing its stability, encapsulation efficiency, and cellular uptake.[12]

Experimental Protocols

The following protocols are generalized procedures for the use of chloroformates in organic synthesis and can be adapted for this compound with appropriate consideration for its physical properties and reactivity.

Protocol 1: General Procedure for the Synthesis of a Cetyl Carbamate from a Primary or Secondary Amine

This protocol outlines the fundamental steps for the reaction of this compound with an amine to form a carbamate.

Materials:

-

Primary or secondary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)[13]

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the tertiary amine base (1.1 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.05 equivalents), either neat or dissolved in a small amount of the anhydrous solvent, to the stirred amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired cetyl carbamate.

Table 2: Representative Reaction Parameters for Carbamate Synthesis

| Amine Substrate | Solvent | Base | Temperature | Reaction Time | Typical Yield |

| Benzylamine | Dichloromethane | Triethylamine | 0 °C to RT | 2 h | >90% |

| Piperidine | Tetrahydrofuran | Diisopropylethylamine | 0 °C to RT | 3 h | >85% |

| Aniline | Acetonitrile | Pyridine (B92270) | RT | 4 h | ~80% |

Protocol 2: Derivatization of a Hydroxyl-Containing Analyte for GC-MS Analysis

This protocol describes a general method for derivatizing a hydroxyl-containing compound, such as a sterol or a phenol, with this compound to improve its volatility and chromatographic behavior for gas chromatography-mass spectrometry (GC-MS) analysis.

Materials:

-

Analyte containing a hydroxyl group

-

This compound

-

Aqueous buffer solution (e.g., sodium bicarbonate, pH 9)

-

Pyridine (optional, as a catalyst)

-

Extraction solvent (e.g., hexane, chloroform)

-

Anhydrous sodium sulfate

-

Vials for reaction and GC-MS analysis

Procedure:

-

Dissolve a known amount of the analyte in a suitable solvent and place it in a reaction vial.

-

Add the aqueous buffer solution to the vial.

-

If necessary, add a small amount of pyridine as a catalyst.

-

Add a solution of this compound in the extraction solvent to the vial.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate the reaction at the interface of the two phases.

-

Allow the layers to separate. The derivatized, more nonpolar product will be in the organic layer.

-

Carefully transfer the organic layer to a clean vial.

-

Dry the organic extract with anhydrous sodium sulfate.

-

The sample is now ready for injection into the GC-MS system.

Conclusion

This compound is a potent and versatile reagent with broad applicability in modern organic synthesis. Its ability to introduce a long, lipophilic alkyl chain through the formation of stable carbamate and carbonate linkages makes it an indispensable tool for researchers in drug development, particularly in the areas of prodrug synthesis and the creation of advanced drug delivery systems like lipid nanoparticles. Furthermore, its role in polymer modification highlights its importance in materials science. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective and safe utilization of this compound in a research setting. As the demand for sophisticated molecular architectures and functionalized materials continues to grow, the significance of this compound as a key chemical intermediate is poised to expand further.

References

- 1. lookpolymers.com [lookpolymers.com]

- 2. BASF this compound datasheet [lookpolymers.com]

- 3. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. marketpublishers.com [marketpublishers.com]

- 5. benchchem.com [benchchem.com]

- 6. Carbamate - Wikipedia [en.wikipedia.org]

- 7. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Synthesis and evaluation of novel cationic silyl lipids for enhanced RNA delivery | Poster Board #4066 - American Chemical Society [acs.digitellinc.com]

- 11. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

Synthesis of Cetyl Chloroformate from Cetyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cetyl chloroformate from cetyl alcohol. This compound, also known as hexadecyl chloroformate, is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document details the prevalent synthetic methodologies, with a focus on the reaction between cetyl alcohol and phosgene (B1210022), including experimental protocols, quantitative data, reaction mechanisms, and safety considerations.

Introduction

Cetyl alcohol (1-hexadecanol), a long-chain fatty alcohol, serves as the primary precursor for the synthesis of this compound. The transformation involves the reaction of the alcohol's hydroxyl group with a chloroformylating agent, most commonly phosgene (COCl₂) or its safer solid equivalent, triphosgene (B27547). The resulting this compound is a reactive compound, readily undergoing nucleophilic substitution at the chloroformyl group, making it a versatile building block in organic synthesis.

Synthetic Methodologies

The primary and most direct method for the synthesis of this compound is the reaction of cetyl alcohol with phosgene. This reaction is typically carried out in a suitable solvent and can be performed under various conditions.

Reaction with Phosgene

The reaction of cetyl alcohol with phosgene yields this compound and hydrogen chloride as a byproduct. The overall reaction is as follows:

CH₃(CH₂)₁₄CH₂OH + COCl₂ → CH₃(CH₂)₁₄CH₂OCOCl + HCl

This process can be conducted in a continuous flow system, which offers advantages in terms of safety and scalability.

Experimental Protocol: Continuous Flow Synthesis of this compound [1]

A detailed experimental protocol for the continuous flow synthesis of this compound has been described in the patent literature.[1] The following is a summary of that procedure:

-

Reactant Preparation: A solution of cetyl alcohol (1000 grams) in benzene (B151609) (2000 ml) is prepared.

-

Reaction Setup: A continuous flow reactor is utilized.

-

Reaction Execution: The cetyl alcohol solution is atomized into the reactor at a continuous rate. Concurrently, 530 grams per hour of phosgene are introduced into the reactor. The atomization of the alcohol solution is aided by the phosgene stream.

-

Reaction Conditions: The reaction zone is maintained at a temperature of 39°C.

-

Product Collection: The resulting benzene solution containing this compound is collected from the reactor.

-

Purification: The this compound is purified by distillation from the benzene solution.

-

Yield: This process results in 1,170 grams of this compound, which corresponds to an 80% yield based on the initial amount of cetyl alcohol.

Reaction with Triphosgene

Due to the high toxicity of phosgene gas, a safer alternative is the use of triphosgene (bis(trichloromethyl) carbonate). Triphosgene is a stable, crystalline solid that decomposes to generate three equivalents of phosgene in situ upon heating or in the presence of a catalyst, such as a tertiary amine.

While a specific protocol for this compound synthesis using triphosgene was not found in the immediate search, a general procedure for the synthesis of chloroformates from alcohols using triphosgene can be adapted. This typically involves the slow addition of the alcohol to a solution of triphosgene in an inert solvent (e.g., toluene (B28343) or dichloromethane) at a controlled temperature, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Quantitative Data

The following table summarizes the quantitative data from the continuous flow synthesis of this compound as described in the patent literature.

| Parameter | Value | Reference |

| Reactants | ||

| Cetyl Alcohol | 1000 g | [1] |

| Benzene (Solvent) | 2000 mL | [1] |

| Phosgene | 530 g/hour | [1] |

| Reaction Conditions | ||

| Temperature | 39°C | [1] |

| Product & Yield | ||

| This compound | 1170 g | [1] |

| Yield (based on cetyl alcohol) | 80% | [1] |

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The reaction of cetyl alcohol with phosgene proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the cetyl alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the phosgene molecule. This is followed by the elimination of a chloride ion and a proton to form the this compound and hydrogen chloride.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from cetyl alcohol and phosgene in a continuous flow system.

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Phosgene: Phosgene is an extremely toxic and corrosive gas. All manipulations involving phosgene must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. The use of a phosgene detector is highly recommended.

-

Triphosgene: While safer to handle than gaseous phosgene, triphosgene is a lachrymator and is toxic. It should be handled with care in a fume hood. Upon reaction, it generates phosgene, so the same precautions for phosgene apply.

-

This compound: this compound is a reactive chemical. Contact with skin and eyes should be avoided. It is also sensitive to moisture and will hydrolyze to release hydrogen chloride.

-

Hydrogen Chloride: The reaction produces hydrogen chloride gas, which is corrosive and toxic. The reaction setup should include a trap to neutralize the evolved HCl.

-

Solvents: Benzene is a known carcinogen and should be handled with appropriate precautions. Alternative, less toxic solvents should be considered where possible.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation .[1] This technique is suitable for separating the relatively high-boiling point this compound from lower-boiling point impurities and the solvent.

Characterization of the final product can be performed using standard analytical techniques, including:

-

Gas Chromatography (GC): To assess the purity of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the chloroformate group.

Conclusion

The synthesis of this compound from cetyl alcohol, primarily through the reaction with phosgene or its surrogates, is a well-established industrial process. The use of continuous flow technology offers a safer and more efficient route for this transformation. This guide provides the essential technical information for researchers and professionals in the field, emphasizing detailed experimental protocols and critical safety measures. Further research into greener and safer chloroformylating agents and solvent systems could enhance the sustainability of this important chemical synthesis.

References

Reactivity of Cetyl Chloroformate with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl chloroformate (C₁₇H₃₃ClO₂), the ester of cetyl alcohol and chloroformic acid, is a reactive chemical intermediate pivotal in the synthesis of a diverse range of organic molecules.[1] Its utility stems from the highly electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in research and development, particularly in the pharmaceutical and life sciences sectors. The content is structured to provide actionable insights for professionals engaged in organic synthesis, drug delivery, and materials science.

Introduction

This compound, also known as hexadecyl chloroformate, is a versatile reagent in organic chemistry.[1] The presence of the long cetyl (C16) alkyl chain imparts significant lipophilicity to its derivatives, a property that is increasingly exploited in drug delivery systems and for the modification of biomolecules to enhance their interaction with cell membranes.[2] Understanding the reactivity of this compound with various nucleophiles is crucial for designing efficient synthetic routes and for the development of novel functional molecules.

The reactivity of chloroformates is analogous to that of acyl chlorides, characterized by nucleophilic attack at the carbonyl carbon followed by the departure of a chloride leaving group. The general order of thermal stability for chloroformates is aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3] As a primary alkyl chloroformate, this compound exhibits moderate stability and high reactivity.

General Reaction Mechanisms

The reactions of this compound with nucleophiles predominantly follow a nucleophilic acyl substitution mechanism. This can proceed through a stepwise addition-elimination pathway involving a tetrahedral intermediate or a concerted S_N2-like mechanism. In the presence of strong nucleophiles and polar solvents, the reaction is typically rapid.

Reaction with Amines to Form Carbamates

The reaction of this compound with primary or secondary amines yields N-substituted cetyl carbamates. This reaction is fundamental for the synthesis of various compounds, including potential therapeutic agents and for the introduction of lipophilic moieties onto bioactive molecules. A base, such as a tertiary amine (e.g., triethylamine) or an inorganic base (e.g., sodium hydroxide), is typically required to neutralize the hydrochloric acid byproduct.[4]

Reaction Scheme: Carbamate (B1207046) Formation

References

Cetyl Chloroformate: A Technical Safety Guide for Laboratory Professionals

An In-depth Guide to the Safe Handling, Storage, and Emergency Procedures for Cetyl Chloroformate in Research and Development Settings.

This technical guide provides comprehensive safety information on this compound (CAS No. 26272-90-2), tailored for researchers, scientists, and professionals in the drug development industry. The following sections detail the hazards, handling precautions, and emergency protocols necessary for the safe utilization of this compound in a laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents multiple health risks.[1]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

-

Skin Corrosion/Irritation (Category 1A): Causes severe skin burns and eye damage.[1]

-

Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): Respiratory tract irritation.[1]

Signal Word: Danger[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H332: Harmful if inhaled.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

PubChem also notes that based on a number of notifications to the ECHA C&L Inventory, it may be corrosive to metals, cause skin irritation, and may cause an allergic skin reaction.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C17H33ClO2 | [1][3] |

| Molecular Weight | 304.90 g/mol | [1][2] |

| Appearance | Colorless to yellowish liquid | [4][5] |

| Melting Point | 14 °C (57.2 °F) | [1][4][5] |

| Boiling Point | 120 °C (248 °F) | [4][6] |

| Density | 0.923 g/cm³ at 25 °C | [1][3] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][5] |

| Refractive Index | n20/D 1.4480 | [3][5] |

| Vapor Pressure | 10 Pa at 20 °C | [5] |

Toxicological Information

-

Acute Toxicity: No quantitative data is available. However, it is classified as harmful if swallowed or inhaled.[1]

-

Skin Corrosion/Irritation: Causes severe skin irritation and burns.[1]

-

Serious Eye Damage/Irritation: Causes severe eye damage.[1]

-

Respiratory or Skin Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available.[1]

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to prevent exposure and injury. The following diagram and protocols outline the necessary precautions.

Caption: Workflow for Safe Handling of this compound.

Detailed Handling Protocols:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[1]

-

Hand Protection: Use suitable protective gloves that are resistant to chemicals.[1]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If ventilation is insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[1]

-

-

General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.

-

Conditions to Avoid: Protect from moisture as it hydrolyzes in the presence of water.[4][6] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1]

-

Storage Recommendations: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is recommended to store under an inert gas as the compound is hygroscopic.[1]

Accidental Release and First-Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Accidental Release Measures:

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Absorb the spill with an inert material such as sand or vermiculite.[1] Do not use combustible materials like sawdust.

-

Collection: Collect the absorbed material into a suitable container for disposal by approved specialists.[1]

-

Decontamination: Clean the spill area thoroughly.

First-Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a full water jet, as it may react with the substance.[1]

-

Specific Hazards: In case of fire, toxic fumes may be formed.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Detailed methodologies for specific experiments involving this compound were not cited in the reviewed safety data sheets. Researchers should develop and validate their own experimental protocols in accordance with established laboratory safety practices and the information provided in this guide.

Disclaimer: This document is intended as a guide and is not exhaustive. It is based on publicly available safety data sheets and chemical information databases. All laboratory personnel should be thoroughly trained on the specific hazards and handling procedures for this compound before use. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 26272-90-2 [m.chemicalbook.com]

- 4. BASF this compound datasheet [lookpolymers.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. lookpolymers.com [lookpolymers.com]

A Comprehensive Technical Guide to the Solubility of Cetyl Chloroformate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cetyl Chloroformate

This compound, also known as hexadecyl chloroformate, is a chemical compound with the formula C₁₇H₃₃ClO₂.[1][2][3] It is a colorless to yellowish liquid with a pungent odor.[4] As a reactive acyl chloride, it serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic peroxides. Given its role as a reagent, understanding its solubility in different organic solvents is crucial for reaction design, purification processes, and formulation development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for the design of solubility experiments.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₃ClO₂ | [1][2][3] |

| Molecular Weight | 304.9 g/mol | [1][3] |

| Appearance | Colorless to yellowish clear liquid | [4] |

| Melting Point | 14 °C | [2] |

| Boiling Point | 367.1 ± 11.0 °C (Predicted) | [2] |

| Density | 0.923 g/mL at 25 °C | [2][5] |

| Refractive Index | n20/D 1.4480 | [5] |

| Flash Point | >230 °F | |

| Vapor Pressure | 10 Pa at 20°C | |

| Hydrolysis | Reacts with water to yield hydrochloric acid, hexadecanol, and carbon dioxide. | [6] |

Qualitative Solubility of this compound

This compound is generally soluble in a range of common organic solvents.[6][7] This solubility is critical for its application in various chemical reactions. A summary of its qualitative solubility in different organic solvents is provided in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Solubility | Reference |

| Hydrocarbons | Hexane | Soluble | |

| Heptane | Soluble | ||

| Toluene | Soluble | [8] | |

| Halogenated Hydrocarbons | Chloroform | Soluble | [8] |

| Dichloromethane | Soluble | ||

| Ketones | Acetone | Soluble | [8] |

| Ethers | Tetrahydrofuran (THF) | Soluble | [8] |

| Diethyl Ether | Soluble | ||

| Esters | Ethyl Acetate | Soluble | |

| Amides | N,N-Dimethylformamide (DMF) | Expected to be soluble | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Expected to be soluble | |

| Alcohols | Methanol, Ethanol | Reacts to form carbonates | [9] |

| Nitriles | Acetonitrile | Soluble | [10] |

Note: While this compound is soluble in alcohols, it will also react with them to form the corresponding carbonate esters.[9] This reactivity should be considered when selecting a solvent for non-reactive applications.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed protocol for the quantitative determination of this compound solubility in an organic solvent using the gravimetric method.[11][12][13] This method is straightforward and relies on the accurate measurement of mass.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Glass vials with screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or desiccator

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent at a constant temperature (e.g., 25 °C). An excess is ensured when a separate liquid phase of this compound remains visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the solution in a fume hood. For higher boiling point solvents, a vacuum oven at a controlled temperature (below the decomposition temperature of this compound) can be used to facilitate evaporation.

-

Once the solvent is completely evaporated, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the residue (this compound).

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Data Analysis and Calculation

The solubility can be expressed in various units, such as g/100 mL or g/100 g of solvent.

-

Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved this compound (m_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

Solubility in g/100 g of solvent: (m_solute / m_solvent) * 100

Solubility in g/100 mL of solvent: (m_solute / Volume of solvent withdrawn) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative solubility in a variety of non-polar and polar aprotic solvents is well-established. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for their determination. Understanding the solubility characteristics of this compound is a critical factor for its effective use in chemical synthesis and other industrial applications. Researchers and professionals are encouraged to perform their own solubility tests under their specific experimental conditions to ensure optimal results.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookpolymers.com [lookpolymers.com]

- 5. This compound | 26272-90-2 [chemicalbook.com]

- 6. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Buy this compound | 26272-90-2 [smolecule.com]

- 8. framochem.com [framochem.com]

- 9. Chloroformate - Wikipedia [en.wikipedia.org]

- 10. Long-chain fatty acids esterified by action of alkyl chloroformates and analysed by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.info [pharmacyjournal.info]

- 12. pharmajournal.net [pharmajournal.net]

- 13. uomus.edu.iq [uomus.edu.iq]

Cetyl Chloroformate: A Comprehensive Technical Guide for Organic Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl chloroformate, also known as hexadecyl chloroformate, is a versatile reagent in organic chemistry, primarily utilized as an intermediate in the synthesis of a wide range of compounds.[1][2] Its chemical formula is C₁₇H₃₃ClO₂, and its structure features a long C16 alkyl chain (cetyl group) attached to a chloroformate group.[3][4] This long hydrophobic chain imparts unique solubility characteristics and makes it a valuable tool in various applications, including the production of pharmaceuticals, agrochemicals, polymers, and cosmetics.[1][2] This technical guide provides an in-depth overview of the core uses of this compound in organic synthesis, including detailed (generalized) experimental protocols, data presentation in structured tables, and visualizations of key chemical transformations and workflows.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 26272-90-2 | [3][4][5] |

| Molecular Formula | C₁₇H₃₃ClO₂ | [3][4][5] |

| Molecular Weight | 304.9 g/mol | [3][4][5] |

| Appearance | Colorless to yellowish liquid | [6] |

| Melting Point | 14 °C | [3][6] |

| Boiling Point | 120 °C | [6] |

| Density | 0.923 - 0.930 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.4480 | [3] |

| Synonyms | Hexadecyl chloroformate, Palmityloxycarbonyl chloride, Chloroformic acid cetyl ester | [3][4][6] |

Key Applications in Organic Synthesis

The high reactivity of the chloroformate group makes this compound a valuable reagent for the introduction of the cetyloxycarbonyl moiety onto various nucleophiles. The primary applications in organic chemistry are the formation of carbamates and carbonates, its use as a protecting group for amines, and as a derivatizing agent for analytical purposes.

Carbamate (B1207046) Formation

The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of N-cetyloxycarbonyl-amines, commonly known as carbamates.[7] This reaction is fundamental in the synthesis of various organic molecules, including those with pharmaceutical and agricultural applications.[1]

General Reaction Mechanism: Carbamate Formation

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form the stable carbamate product. A base is typically added to neutralize the hydrochloric acid byproduct.

Generalized Experimental Protocol for Carbamate Synthesis

Note: This is a generalized protocol based on reactions with other alkyl chloroformates. Optimization for this compound may be required.

| Step | Procedure |

| 1. Reactant Preparation | Dissolve the primary or secondary amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine (B128534) or pyridine (B92270), to the solution. |

| 2. Reaction | Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same solvent to the stirred amine solution. |

| 3. Reaction Monitoring | Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |

| 4. Work-up | Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. |

| 5. Purification | Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure cetyl carbamate. |

Carbonate Formation

In a similar fashion to carbamate synthesis, this compound reacts with alcohols or phenols to form carbonate esters.[7] This reaction is typically performed in the presence of a base to neutralize the HCl produced.

General Reaction Mechanism: Carbonate Formation

The mechanism involves the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the electrophilic carbonyl carbon of the this compound, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the carbonate ester.

Generalized Experimental Protocol for Carbonate Synthesis

Note: This protocol is based on general procedures for other alkyl chloroformates and may require optimization for this compound.

| Step | Procedure |

| 1. Reactant Preparation | In a flask under an inert atmosphere, dissolve the alcohol or phenol (1 equivalent) and a non-nucleophilic base (1.1-1.5 equivalents), such as pyridine or triethylamine, in a dry aprotic solvent (e.g., dichloromethane, diethyl ether). |

| 2. Reaction | Cool the solution to 0 °C. Add this compound (1 equivalent) dropwise to the stirred solution. |

| 3. Reaction Monitoring | Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS. |

| 4. Work-up | After completion, dilute the reaction mixture with the solvent and wash with water, dilute acid, and brine. |

| 5. Purification | Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude carbonate by column chromatography or distillation under reduced pressure. |

Use as a Protecting Group for Amines

The cetyloxycarbonyl group can be used as a protecting group for amines in multi-step syntheses. The resulting carbamate is generally stable to a range of reaction conditions. While not as common as other protecting groups like Boc or Cbz, the long alkyl chain can be advantageous in modifying the solubility of the protected compound, potentially aiding in purification. Deprotection would typically involve harsh conditions such as strong acid or base hydrolysis, which limits its general applicability as a readily cleavable protecting group.

Derivatizing Agent for GC-MS Analysis

Chloroformates are effective derivatizing agents for polar molecules containing active hydrogens, such as amines, alcohols, and carboxylic acids, to increase their volatility and improve their chromatographic behavior for gas chromatography-mass spectrometry (GC-MS) analysis.[7] The derivatization with this compound would introduce a large, nonpolar cetyl group, significantly increasing the molecular weight and retention time of the analyte. This can be useful for the analysis of small, highly polar molecules.

Generalized Experimental Workflow for Derivatization

Generalized Experimental Protocol for Derivatization for GC-MS Analysis

Note: This is a generalized protocol and should be optimized for the specific analyte and analytical instrumentation.

| Step | Procedure |

| 1. Sample Preparation | Prepare a solution of the analyte in a suitable solvent (e.g., water, buffer). |

| 2. Derivatization | To the analyte solution, add a basic catalyst (e.g., pyridine) followed by a solution of this compound in an immiscible organic solvent (e.g., chloroform). |

| 3. Reaction | Vigorously mix the biphasic system for a short period (e.g., 1-5 minutes) at room temperature to ensure complete reaction. |

| 4. Extraction | Separate the organic layer containing the derivatized analyte. |

| 5. Analysis | Inject an aliquot of the organic layer directly into the GC-MS system for analysis. |

Conclusion

This compound is a valuable and versatile reagent in organic chemistry with applications spanning from the synthesis of complex molecules in the pharmaceutical and agrochemical industries to the modification of polymers and use in cosmetics.[1] Its primary utility lies in its ability to readily react with nucleophiles like amines and alcohols to form stable carbamate and carbonate linkages, respectively. While specific experimental protocols for this compound are not abundantly available in the literature, the generalized procedures provided in this guide, based on the well-established chemistry of other alkyl chloroformates, offer a solid foundation for researchers and professionals to develop and optimize their synthetic methodologies. The unique properties conferred by the long cetyl chain can be strategically employed to influence the physical properties of molecules, aiding in purification and specific formulation requirements. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

- 1. marketpublishers.com [marketpublishers.com]

- 2. Buy this compound | 26272-90-2 [smolecule.com]

- 3. This compound | 26272-90-2 [chemicalbook.com]

- 4. This compound | C17H33ClO2 | CID 97633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 26272-90-2 [m.chemicalbook.com]

- 6. BASF this compound datasheet [lookpolymers.com]

- 7. Chloroformate - Wikipedia [en.wikipedia.org]

Chloroformates in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction